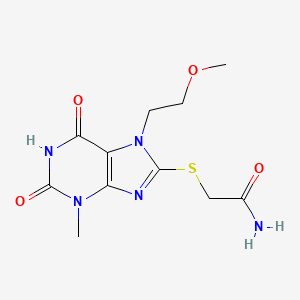

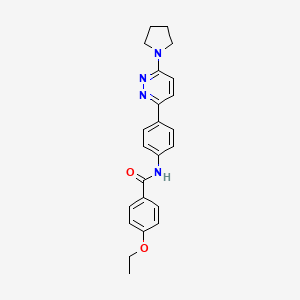

![molecular formula C12H14BrNO3 B2495210 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline CAS No. 1807977-24-7](/img/structure/B2495210.png)

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline. A practical synthesis approach involves starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, undergoing reductive amination, cyclization, and further modifications to achieve the desired compound (Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N., 1990). Another relevant synthesis involves the formation of tetrahydroisoquinoline derivatives via reductive amination of Schiff's bases, highlighting the versatility of reductive amination in constructing complex isoquinoline frameworks (Zlatoidský, P., & Gabos, B., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various synthetic and analytical techniques. For example, the reaction of cotarnine with indole derivatives leads to the formation of new indolyltetrahydroisoquinoline systems, providing insights into the molecular architecture and reactivity of these compounds (Krasnov, K., & Kartsev, V., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are highlighted by their interactions with various reagents. For instance, the synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines demonstrate the potential biological activities and chemical transformations applicable to the target compound (Ambros, R., Angerer, S., & Wiegrebe, W., 1988).

Physical Properties Analysis

While specific data on the physical properties of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is not directly available, studies on structurally related compounds can offer insights. The synthesis, crystal structure, and analyses of similar compounds provide valuable information on melting points, solubility, crystallography, and more, which could be inferred for the target compound by analogy (Galdámez, A., Castro-Castillo, V., & Cassels, B., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, can be deduced from studies on similar compounds. For instance, reactions involving cotarnine derivatives with barbituric acid demonstrate the potential reactivity patterns that could be expected from 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Krasnov, K., Kartsev, V., & Khrustalev, V., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound has been a focus in synthetic chemistry, particularly in the synthesis of various derivatives. Shirasaka et al. (1990) developed an efficient synthesis process for a related compound, 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, highlighting its importance in organic chemistry (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). Similarly, Krasnov et al. (2002) described reactions involving cotarnine derivatives, which include the synthesis of spiropyrimidinone derivatives, showcasing the compound's relevance in developing new chemical entities (Krasnov, Kartsev, & Khrustalev, 2002).

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential. Aneja et al. (2010) explored the use of a brominated analogue of this compound, demonstrating significant inhibition of hormone-refractory human prostate cancer in vitro and in vivo, suggesting its potential as a cancer therapeutic agent (Aneja, Miyagi, Karna, Ezell, Shukla, Vij Gupta, Yates, Chinni, Zhau, Chung, & Joshi, 2010).

Structural and Interaction Studies

Structural studies have also been a significant area of focus. For instance, Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, which includes a 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline moiety, contributing to our understanding of this compound's structural properties (Seetharaman & Rajan, 1995). This research is crucial for understanding how such compounds interact at the molecular level, which is vital for drug design and development.

Zukünftige Richtungen

The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .

Eigenschaften

IUPAC Name |

9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCCGFFDRZDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

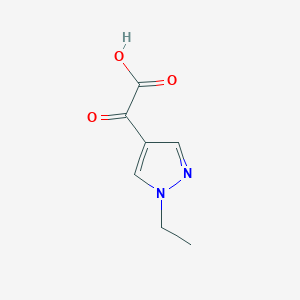

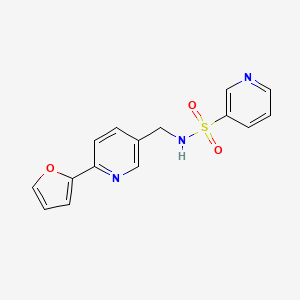

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

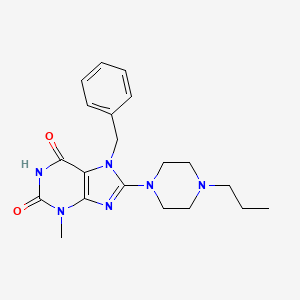

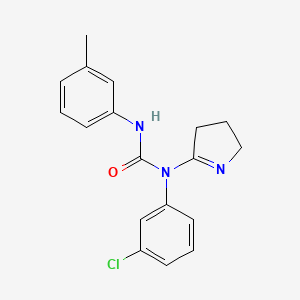

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

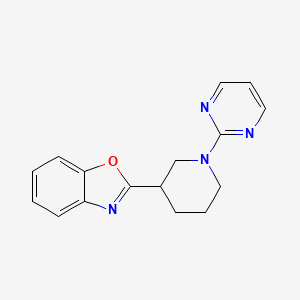

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

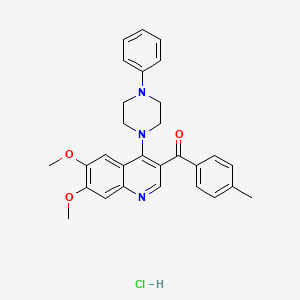

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)